molecular formula C13H14F3NO2 B3090573 Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate CAS No. 1212257-11-8

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B3090573
CAS No.: 1212257-11-8
M. Wt: 273.25 g/mol
InChI Key: PJNOYJGTPZLFEN-WDEREUQCSA-N
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Description

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (CAS: 1363594-80-2) is a pyrrolidine-based compound with a molecular formula of C₁₂H₁₂F₃NO₂ and a molar mass of 259.22 g/mol . It features a para-trifluoromethylphenyl substituent on the pyrrolidine ring and a methyl ester group at the 3-position.

Properties

IUPAC Name

methyl (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNOYJGTPZLFEN-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a nitrovinyl substrate with a dipolar reagent in the presence of a catalytic amount of trifluoroacetic acid (TFA) . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the phenyl ring or the pyrrolidine backbone. Key examples include:

Compound Name CAS Number Molecular Formula Substituent (R) Key Features Reference
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 1236862-40-0 C₁₂H₁₅ClFNO₂ 4-fluorophenyl Higher polarity due to F atom
Trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 723284-81-9 C₁₂H₁₂F₃NO₂·HCl 2-(trifluoromethyl)phenyl Meta-substitution alters steric effects
Trans-methyl 4-phenylpyrrolidine-3-carboxylate 156469-70-4 C₁₂H₁₅NO₂ Phenyl (no CF₃) Lower lipophilicity

Key Observations :

  • The para-trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the 4-fluoro analog .
  • Substituent position (e.g., 2-CF₃ vs. 4-CF₃) significantly impacts steric interactions and binding affinity .
Herbicidal Activity

Compounds with 4-(trifluoromethyl)phenyl substituents (e.g., similar pyrrolidine derivatives) exhibit moderate herbicidal activity against rape (Brassica napus), but weak effects on barnyard grass (Echinochloa crus-galli) . For example:

R Group Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass) Reference
4-(Trifluoromethyl)phenyl Moderate inhibition Weak/no activity
4-Methoxyphenyl Low activity No activity
3,4,5-Trimethoxyphenyl High activity Moderate activity

Pharmacological Potential

The 4-(trifluoromethyl)phenyl group is recurrent in pharmaceutical patents (e.g., EP 4 374 877 A2), where it is used to optimize drug-receptor interactions and improve pharmacokinetics .

Biological Activity

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, also known as rac-trans-Methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, is a chemical compound notable for its unique structure that includes a pyrrolidine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

  • Molecular Formula: C13H14F3NO2
  • Molecular Weight: 273.25 g/mol
  • CAS Number: 1022224-85-6
  • IUPAC Name: methyl (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its structural features allow it to act as an enzyme inhibitor and a receptor ligand, which is critical for its biological activity.

Antiviral and Anticancer Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated alongside other N-heterocycles for their efficacy against viral infections, demonstrating promising results in binding affinity and biological activity at low micromolar concentrations .

In cancer research, this compound has shown cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells, with studies reporting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
AntiviralMT-4 Cells0.20 - 0.35
AnticancerMCF-70.19 - 1.47
Apoptosis InductionMCF-7Not specified

Study on Antiviral Activity

In a study assessing the antiviral properties of various compounds, this compound was evaluated for its ability to inhibit viral replication in MT-4 cells. The compound exhibited significant antiviral activity with EC50 values indicating effective inhibition at low concentrations .

Study on Anticancer Effects

A comprehensive evaluation of the anticancer properties revealed that this compound demonstrated cytotoxicity against several cancer cell lines, including MCF-7 and U-937. The mechanism of action was linked to the induction of apoptosis through caspase activation pathways .

Comparative Analysis with Other Compounds

In comparative studies with other pyrrolidine derivatives, this compound showed superior activity due to the presence of the trifluoromethyl group, which enhances interaction with biological targets compared to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols starting with pyrrolidine derivatives and trifluoromethylphenyl precursors. For example:

  • Step 1 : Coupling of 4-(trifluoromethyl)phenylboronic acid with a pyrrolidine scaffold via Suzuki-Miyaura cross-coupling (requires Pd catalysis and base, e.g., K₂CO₃) .
  • Step 2 : Esterification of the carboxylic acid intermediate using methyl chloride or methanol under acidic conditions (e.g., H₂SO₄ catalysis).
  • Optimization : Reaction yields are sensitive to temperature (80–100°C) and solvent polarity (DMF or THF preferred). Monitor intermediates via LC-MS to identify side products (e.g., over-alkylation) .

Q. How should researchers characterize the stereochemical purity of the trans isomer?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers.
  • NMR Analysis : Compare coupling constants (J values) of protons adjacent to the ester and trifluoromethyl groups; trans configurations exhibit distinct diastereotopic splitting patterns .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze lattice packing (refer to protocols in ).

Q. What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity : The ester group is prone to hydrolysis under basic conditions (pH > 9). Store solutions in anhydrous DMSO or ethanol at −20°C to prevent degradation .
  • Light Exposure : The trifluoromethyl group may undergo photolytic cleavage; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding affinities. Parameterize the trifluoromethyl group with Merck Molecular Force Field (MMFF) charges due to its electron-withdrawing effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Control variables include solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Metabolite Profiling : Use LC-HRMS to verify compound integrity during assays; degradation products (e.g., free carboxylic acid) may skew results .
  • Statistical Validation : Apply Design of Experiments (DoE) to identify confounding factors (e.g., temperature gradients in plate readers) .

Q. How can the compound’s reactivity be exploited for derivatization in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid (using NaOH/EtOH) for salt formation or amide coupling .
  • Pyrrolidine Functionalization : Introduce substituents at the 3-position via Mitsunobu reactions (e.g., with DIAD/Ph₃P) to modulate steric effects .
  • Fluorine-Specific Probes : Incorporate ¹⁸F or ¹⁹F NMR tags to track metabolic pathways in vivo .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors (e.g., Vapourtec systems) to control residence time and minimize racemization during esterification .
  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for Suzuki-Miyaura steps to reduce metal leaching and costs .

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points or solubility.
Resolution Workflow :

Source Validation : Cross-check purity data (e.g., ≥95% by HPLC in vs. vendor-specific grades).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
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Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

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